molecular formula C19H13N3O2S B2954823 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004223-54-4

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

Cat. No.: B2954823
CAS No.: 1004223-54-4
M. Wt: 347.39
InChI Key: BEQJCYJSVKCDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenoxy group, a thienopyrimidine moiety, and a benzamide group, making it a unique and versatile molecule.

Scientific Research Applications

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide has several scientific research applications:

Future Directions

While the future directions of “2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide” are not explicitly mentioned in the search results, it is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the respective thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit kinases and induce apoptosis and autophagy sets it apart from other similar compounds .

Properties

IUPAC Name

2-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(22-17-15-10-11-25-19(15)21-12-20-17)14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-12H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQJCYJSVKCDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.